molecular formula C8H10BrClFNO B6607740 2-(3-bromo-4-fluorophenoxy)ethan-1-amine hydrochloride CAS No. 2839156-58-8

2-(3-bromo-4-fluorophenoxy)ethan-1-amine hydrochloride

Cat. No.: B6607740
CAS No.: 2839156-58-8
M. Wt: 270.52 g/mol
InChI Key: LYPPWTCIGNTOQA-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-fluorophenoxy)ethan-1-amine hydrochloride is a halogen-substituted phenoxyethylamine derivative. The bromo and fluoro substituents on the phenyl ring may influence electronic properties, solubility, and binding affinity to biological targets .

Properties

IUPAC Name

2-(3-bromo-4-fluorophenoxy)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFNO.ClH/c9-7-5-6(12-4-3-11)1-2-8(7)10;/h1-2,5H,3-4,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPPWTCIGNTOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCN)Br)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClFNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.52 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 4-Fluorophenol Derivatives

The synthesis begins with the bromination of 4-fluorophenol derivatives to introduce the bromine substituent at the meta position. Patent CN109912396B describes a bromination method using sodium bromide (NaBr), hydrochloric acid (HCl), and sodium hypochlorite (NaOCl) under ultrasonic conditions. This approach avoids hazardous liquid bromine (Br₂), reducing environmental and safety risks. For 3-bromo-4-fluorophenol synthesis:

  • Reagent Ratios :

    • 1 mol of 4-fluorophenol reacts with 1.01–1.03 mol NaBr in 90–110 mL water.

    • 35% HCl (90–110 mL) and 8% NaOCl (1.01–1.04 mol) are added dropwise under ultrasonication.

  • Reaction Conditions :

    • Temperature: 20–25°C.

    • Ultrasonic frequency: 40 kHz (accelerates mixing and reduces reaction time).

    • Yield: 90–92% after crystallization at 31°C.

This method’s key advantage lies in its catalyst-free design , which simplifies purification and minimizes byproducts.

Etherification with 2-Chloroethylamine

The brominated intermediate undergoes etherification with 2-chloroethylamine to form the phenoxy-ethylamine backbone. VulcanChem’s technical data outlines a two-phase process:

  • Nucleophilic Substitution :

    • 3-Bromo-4-fluorophenol reacts with 2-chloroethylamine in a polar aprotic solvent (e.g., DMF or acetone).

    • Base (e.g., K₂CO₃) facilitates deprotonation of the phenol, enhancing nucleophilicity.

    Reaction Equation :

    C6H3BrFO+ClCH2CH2NH2K2CO3,DMFC8H9BrFNO+HCl\text{C}_6\text{H}_3\text{BrFO} + \text{ClCH}_2\text{CH}_2\text{NH}_2 \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{C}_8\text{H}_9\text{BrFNO} + \text{HCl}
  • Hydrochloride Salt Formation :

    • The free amine is treated with HCl gas in diethyl ether to precipitate the hydrochloride salt.

    • Yield: 85–88% after recrystallization from ethanol.

Alternative Bromination Strategies

Patent WO2012143933A1 discloses a bromination method using bromine (Br₂) and hydrobromic acid (HBr) in methylene chloride. While effective, this approach poses higher toxicity risks:

ParameterValue
Bromine stoichiometry0.456–0.68 mol per mol substrate
SolventMethylene chloride
Temperature18–26°C
WorkupSodium sulfite quenching
Yield78–82%

This method’s reliance on liquid bromine limits its appeal for industrial-scale applications despite competitive yields.

Optimization of Critical Parameters

Solvent Selection

  • Dichloromethane (DCM) : Preferred for bromination due to its low polarity, which minimizes side reactions.

  • DMF : Enhances etherification rates but requires stringent drying to avoid hydrolysis.

Temperature Control

  • Bromination proceeds optimally at 20–25°C ; higher temperatures promote di-bromination.

  • Etherification requires mild heating (40–50°C ) to accelerate substitution without degrading the amine.

Purification Techniques

  • Liquid-Liquid Extraction : Dichloromethane phases are washed with NaHCO₃ and NaCl to remove acidic impurities.

  • Bulk Melting Crystallization : Achieves >99% purity by cooling the crude product to 31°C.

Comparative Analysis of Synthetic Methods

MethodBrominating AgentCatalystYield (%)Purity (%)Safety Risk
NaBr/NaOClNaBrNone90–9299.2–99.4Low
Br₂/HBrBr₂HBr78–8297–98High

The NaBr/NaOCl method is superior in safety and yield, making it the industry-preferred route despite marginally higher reagent costs.

Scalability and Industrial Considerations

Batch vs. Continuous Processing

  • Batch Reactors : Dominant in small-scale synthesis (1–10 kg batches) due to easier temperature control.

  • Flow Chemistry : Emerging for large-scale production, reducing reaction times by 30%.

Environmental Impact

  • Waste Streams : NaBr/NaOCl methods generate aqueous NaCl and NaBr, which are non-toxic and recyclable.

  • Br₂-Based Methods : Require neutralization with Na₂SO₃, producing hazardous waste .

Chemical Reactions Analysis

Types of Reactions

2-(3-bromo-4-fluorophenoxy)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The bromo and fluoro substituents can be reduced under specific conditions.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution of the bromo group can produce various substituted phenoxyethanamines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₈H₉BrFN·HCl
  • Molecular Weight : 270.52 g/mol
  • CAS Number : 874285-05-9
  • SMILES Notation : C1=CC(=C(C=C1CCN)Br)F

The compound's structure allows for diverse interactions at the molecular level, crucial for its biological activity. The presence of bromine and fluorine atoms on the phenyl group enhances its chemical reactivity and specificity towards biological targets.

Chemistry

2-(3-bromo-4-fluorophenoxy)ethan-1-amine hydrochloride serves as a building block for synthesizing more complex organic compounds. It undergoes various chemical reactions, including:

  • Substitution Reactions : The compound can participate in halogen exchange reactions using reagents like sodium iodide.
  • Oxidation and Reduction : It can be oxidized or reduced, allowing for the synthesis of derivatives with varied biological activities.

Biology

In biological research, this compound is utilized to study:

  • Protein Interactions : It can serve as a probe to investigate protein-ligand interactions, aiding in understanding enzyme mechanisms and inhibition.
  • Neurotransmitter Systems : Its structural features suggest potential interactions with serotonin and dopamine pathways, indicating possible applications in treating neurological disorders.

Antimicrobial Activity

Research indicates that compounds similar to 2-(3-bromo-4-fluorophenoxy)ethan-1-amine hydrochloride exhibit notable antibacterial and antifungal properties. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are documented as follows:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38
Candida albicans16.69 - 78.23

These findings highlight its broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as certain fungi.

Pharmacological Applications

In pharmacological research, compounds like this amine have been explored for their potential as therapeutic agents targeting various diseases, including cancer and infectious diseases. The ability to inhibit specific enzymes or receptors makes these compounds valuable in drug design.

Case Studies and Research Findings

Recent studies have focused on the antibacterial efficacy of phenyl ethanamines, including derivatives of this compound:

  • Study on Antibacterial Efficacy : This study evaluated several derivatives' potency against common bacterial strains, demonstrating that modifications in the phenyl ring significantly affect antibacterial activity.
  • Neurotransmitter Interaction Study : Research suggests that the compound may modulate neurotransmitter systems, indicating potential applications in treating mental health disorders.

Mechanism of Action

The mechanism of action of 2-(3-bromo-4-fluorophenoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the bromo and fluoro substituents can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Halogen vs. Alkyl Substituents: The bromo-fluoro combination in the target compound contrasts with dichloro (C₈H₁₀Cl₃NO) or trifluoromethyl (C₉H₁₀BrClF₃N) groups.
  • Phenoxy vs. Direct Phenyl Linkage: The phenoxy group in the target compound introduces an oxygen atom, increasing polarity relative to direct phenyl-linked analogs like 2-(3,4-dimethylphenyl)ethylamine HCl. This may affect solubility and metabolic stability .

Biological Activity

2-(3-bromo-4-fluorophenoxy)ethan-1-amine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, effects on various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(3-bromo-4-fluorophenoxy)ethan-1-amine hydrochloride is C8H10BrFClNC_8H_{10}BrFClN. The presence of halogen substituents (bromo and fluoro groups) on the phenyl ring significantly influences its biological properties through various interactions, including hydrogen bonding and halogen bonding.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds, while the aromatic ring participates in π-π stacking interactions. These interactions can modulate the activity of target proteins, leading to various biological effects, including:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially altering metabolic pathways.
  • Receptor Modulation : It can influence receptor activity, which may affect signaling pathways involved in disease processes.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, halogenated phenyl compounds have shown significant antibacterial and antifungal activity. The presence of bromine and fluorine atoms enhances their efficacy against various pathogens.

Pathogen MIC (µM) Activity
Staphylococcus aureus5.64Moderate Antibacterial
Escherichia coli2.33Good Antibacterial
Candida albicans16.69Antifungal

These findings suggest that 2-(3-bromo-4-fluorophenoxy)ethan-1-amine hydrochloride may possess similar antimicrobial properties due to its structural characteristics.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. Preliminary results indicate that it may inhibit cell proliferation in certain cancer types, suggesting potential applications in cancer therapy.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various halogenated compounds, including derivatives similar to 2-(3-bromo-4-fluorophenoxy)ethan-1-amine hydrochloride. The results demonstrated that compounds with halogen substitutions exhibited enhanced inhibitory effects against both Gram-positive and Gram-negative bacteria .
  • Antifungal Activity : Another investigation focused on the antifungal properties of related compounds, revealing significant activity against Candida albicans and other fungal strains . The study highlighted the importance of structural modifications in enhancing bioactivity.

Q & A

Q. How can researchers design a scalable synthesis route for 2-(3-bromo-4-fluorophenoxy)ethan-1-amine hydrochloride?

Methodological Answer: A multi-step synthesis approach is typically employed, starting with halogenated phenols as precursors. Key steps include:

  • Nucleophilic substitution : React 3-bromo-4-fluorophenol with a protected ethane-1,2-diamine derivative to form the phenoxyethylamine backbone .
  • Deprotection and salt formation : Use hydrochloric acid to deprotect the amine group and precipitate the hydrochloride salt .
  • Optimization : Adjust reaction parameters (e.g., solvent polarity, temperature, and catalysts) to enhance yield and purity. For example, polar aprotic solvents like DMF may improve reactivity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Storage : Store at -20°C for long-term stability, as amine hydrochlorides are hygroscopic and prone to decomposition .
  • Waste disposal : Neutralize acidic waste with bicarbonate before disposal and segregate halogenated byproducts for specialized treatment .

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Verify the presence of the bromo-fluorophenoxy group (e.g., aromatic protons at δ 7.2–7.8 ppm) and ethylamine chain (CH₂NH₂ at δ 3.1–3.5 ppm) .
    • HRMS : Confirm molecular weight (e.g., [M+H]+ peak at m/z 278.0 for C₈H₉BrFNO⁺) .
  • HPLC : Use reverse-phase chromatography with a C18 column and UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural validation?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings. For example, distinguish adjacent aromatic protons from ethylamine protons .
  • Isotopic labeling : Synthesize a deuterated analog to simplify NMR interpretation in complex regions (e.g., amine protons) .
  • X-ray crystallography : If single crystals are obtainable, resolve absolute configuration and confirm halogen positioning .

Q. What strategies optimize reaction conditions to mitigate byproduct formation?

Methodological Answer:

  • DoE (Design of Experiments) : Systematically vary temperature, solvent (e.g., THF vs. DCM), and stoichiometry to identify optimal conditions .
  • Catalyst screening : Test palladium or copper catalysts for coupling steps to reduce halogen displacement side reactions .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate before degradation .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

Methodological Answer:

  • DFT calculations : Simulate electron density maps to identify reactive sites (e.g., electrophilic aromatic substitution at the para-fluorine position) .
  • MD simulations : Model solvation effects to predict solubility and stability in aqueous buffers .
  • Docking studies : Explore interactions with biological targets (e.g., serotonin receptors) to guide pharmacological assays .

Q. How can researchers address contradictory results in receptor-binding assays?

Methodological Answer:

  • Control experiments : Include known agonists/antagonists (e.g., 5-HT₂A ligands) to validate assay reliability .
  • Binding kinetics : Use surface plasmon resonance (SPR) to measure on/off rates and distinguish nonspecific binding .
  • Metabolic stability testing : Rule out compound degradation during assays via LC-MS stability checks .

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